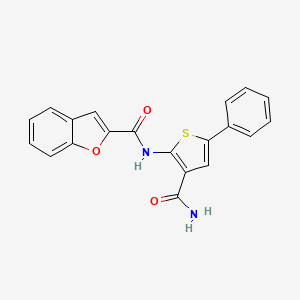
N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzothiazol-5-yl)-2-(4-methylphenyl)acetamide (BTMA) is a synthetic compound used in a variety of scientific research applications. BTMA is an aromatic heterocyclic amide with a benzothiazole nucleus and a methylphenylacetyl side chain. It is a white solid with a molecular weight of 250.32 g/mol and a melting point of 137°C. BTMA has been used in a variety of scientific research applications, including as a ligand in metal-catalyzed reactions, as a building block for larger molecules, and as a drug target.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide has been used in a variety of scientific research applications. It has been used as a ligand in metal-catalyzed reactions, such as Heck reactions, Suzuki reactions, and Kumada cross-couplings. It has also been used as a building block for larger molecules, such as peptides, polymers, and dendrimers. In addition, this compound has been used as a drug target in the development of new drugs.
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as phosphodiesterases, as well as other proteins involved in signal transduction pathways. In addition, this compound has been shown to interact with various receptors, including G-protein coupled receptors, which may explain its ability to modulate cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to affect the expression of certain genes, as well as to modulate certain signaling pathways. In addition, this compound has been shown to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide in laboratory experiments has several advantages. It is a readily available and inexpensive compound, and its synthesis is relatively straightforward. In addition, it has a wide range of applications, making it a versatile compound for use in various experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and its solubility in organic solvents can be limited. In addition, its reactivity can vary depending on the reaction conditions.
Orientations Futures
There are several potential future directions for the use of N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide in scientific research. One potential direction is the development of new drugs and therapies based on this compound. Another potential direction is the development of new catalysts or reagents based on this compound. In addition, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential applications in other areas, such as materials science and nanotechnology.
Méthodes De Synthèse
N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide can be synthesized in a two-step process. The first step involves the reaction of 4-methylbenzaldehyde with thiourea to form the thiourea-substituted benzaldehyde. This is then reacted with acetic anhydride in the presence of pyridine to form the desired product, this compound.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-2-4-12(5-3-11)8-16(19)18-13-6-7-15-14(9-13)17-10-20-15/h2-7,9-10H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZADIYCVGYUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)

![methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6497054.png)
![1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B6497058.png)
![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497065.png)
![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol](/img/structure/B6497077.png)
![2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497081.png)
![2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497088.png)
![2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497089.png)

![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6497104.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide](/img/structure/B6497108.png)
![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B6497116.png)